![molecular formula C17H24N2O3S B5858645 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone, also known as Sunitinib, is a small molecule inhibitor that was initially developed as an anti-cancer agent. It targets multiple receptor tyrosine kinases (RTKs) and is used to treat renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
作用機序
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone works by inhibiting the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking these receptors, this compound prevents the growth and survival of tumor cells, as well as the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of cytokines (proteins that regulate immune responses). This compound can also affect the function of normal cells, such as endothelial cells and immune cells, which can lead to side effects.
実験室実験の利点と制限
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of new analogs with improved properties. This compound also has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound has some limitations, such as its potential for off-target effects and its toxicity in normal cells.
将来の方向性
There are several future directions for research on 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to this compound, which would allow for more personalized treatment. Additionally, this compound is being investigated for its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity.
合成法
The synthesis of 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 1-piperidinecarboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 3,5-dimethyl-4-(aminosulfonyl)aniline to yield this compound.
科学的研究の応用
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of tumor cells by blocking the activity of RTKs, which are involved in cell proliferation, angiogenesis, and metastasis. This compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease, pulmonary hypertension, and multiple sclerosis.
特性
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-11-15(19-10-6-7-16(19)20)12-14(2)17(13)23(21,22)18-8-4-3-5-9-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEJSRHOKPORQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

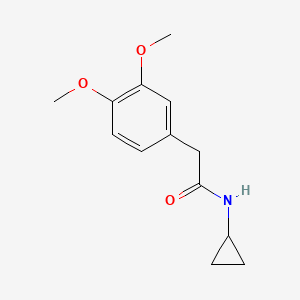
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)
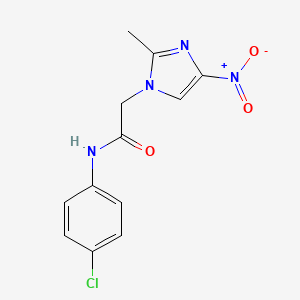

![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
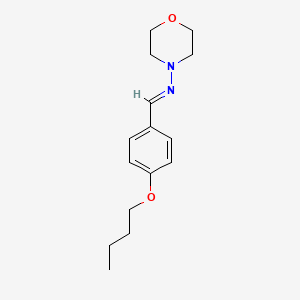


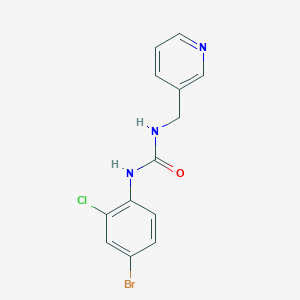
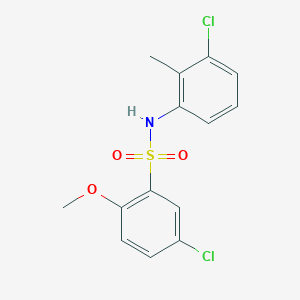
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)